3-Chloro-4-fluoro-2-methylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-fluoro-2-methylbenzonitrile is an organic compound with the molecular formula C8H5ClFN It is a derivative of benzonitrile, where the benzene ring is substituted with chlorine, fluorine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Chloro-4-fluoro-2-methylbenzonitrile typically involves the reaction of 3-chloro-4-fluoro-2-methylbenzyl chloride with a cyanide source. One common method is the nucleophilic substitution reaction where the chloride group is replaced by a cyano group using sodium cyanide or potassium cyanide in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, the use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-fluoro-2-methylbenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can be replaced by other nucleophiles such as amines or thiols.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide or potassium cyanide in DMF or DMSO.
Electrophilic Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products
Amines: Reduction of the cyano group yields primary amines.
Substituted Aromatics: Electrophilic substitution reactions yield various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
3-Chloro-4-fluoro-2-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds and pharmaceuticals.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-fluoro-2-methylbenzonitrile depends on its specific applicationThe cyano group can form hydrogen bonds or coordinate with metal ions, while the aromatic ring can participate in π-π interactions with other aromatic systems .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluorobenzonitrile: Similar structure but lacks the methyl group.
3-Chloro-4-methylbenzonitrile: Similar structure but lacks the fluorine atom.
4-Fluoro-2-methylbenzonitrile: Similar structure but lacks the chlorine atom .
Uniqueness
3-Chloro-4-fluoro-2-methylbenzonitrile is unique due to the presence of all three substituents (chlorine, fluorine, and methyl) on the benzene ring. This combination of substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C8H5ClFN |
---|---|
Molecular Weight |
169.58 g/mol |
IUPAC Name |
3-chloro-4-fluoro-2-methylbenzonitrile |
InChI |
InChI=1S/C8H5ClFN/c1-5-6(4-11)2-3-7(10)8(5)9/h2-3H,1H3 |
InChI Key |
DKKNVYIIDZOEDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.